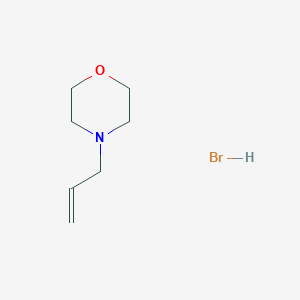
4-Allylmorpholine hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Allylmorpholine hydrobromide is an organic compound with the molecular formula C7H14BrNO. It is a derivative of morpholine, a heterocyclic amine, and contains an allyl group attached to the nitrogen atom. This compound is commonly used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Allylmorpholine hydrobromide typically involves the reaction of morpholine with allyl bromide. The reaction is carried out in an organic solvent such as acetonitrile or ethanol, and the mixture is heated under reflux conditions. The product is then isolated by precipitation or extraction methods.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions and higher yields. The use of hydrobromic acid in the presence of a suitable catalyst can also enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-Allylmorpholine hydrobromide undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form epoxides or aldehydes.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The bromide ion can be substituted with other nucleophiles, such as hydroxide or alkoxide ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using bases like sodium hydroxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Epoxides, aldehydes, and carboxylic acids.
Reduction: Saturated amines and alcohols.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
4-Allylmorpholine hydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Allylmorpholine hydrobromide involves its interaction with various molecular targets. The allyl group can undergo electrophilic addition reactions, while the morpholine ring can participate in nucleophilic substitution reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Allylmorpholine: Similar structure but lacks the hydrobromide group.
N-Allylmorpholine: Another derivative with similar reactivity.
Morpholine: The parent compound without the allyl group.
Uniqueness
4-Allylmorpholine hydrobromide is unique due to the presence of both the allyl group and the hydrobromide ion. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in organic synthesis and scientific research.
Properties
Molecular Formula |
C7H14BrNO |
|---|---|
Molecular Weight |
208.10 g/mol |
IUPAC Name |
4-prop-2-enylmorpholine;hydrobromide |
InChI |
InChI=1S/C7H13NO.BrH/c1-2-3-8-4-6-9-7-5-8;/h2H,1,3-7H2;1H |
InChI Key |
LIASSKZXWOSLNQ-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1CCOCC1.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















